Aristoforin

Vue d'ensemble

Description

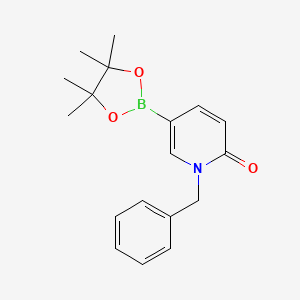

Aristoforin is a novel stable derivative of hyperforin . Hyperforin is a natural product of St. John’s wort (Hypericum perforatum L.) and has a number of pharmacological activities, including antidepressive and antibacterial properties . Aristoforin retains the antitumor properties of the parental compound without inducing toxicity in experimental animals . It is more soluble in aqueous solution than hyperforin and is additionally highly stable .

Synthesis Analysis

Aristoforin is a synthetic derivative of hyperforin that offers improved aqueous stability and solubility with better anticancer activity than the parent compound . The synthesis of hyperforin derivatives with improved pharmacological activity has been presented in studies .Molecular Structure Analysis

The chemical formula of Aristoforin is C37H54O6 . Its exact mass is 594.39 and its molecular weight is 594.830 . The elemental analysis shows that it contains Carbon (74.71%), Hydrogen (9.15%), and Oxygen (16.14%) .Physical And Chemical Properties Analysis

Aristoforin is a white to yellow oil . It is soluble in DMSO or 100mM sodium hydrogen carbonate/2% DMSO .Applications De Recherche Scientifique

DNA Protection

Aristoforin, alongside hyperforin, has been studied for its DNA-protective activities. The compounds exhibit partial protection against iron-induced DNA breaks. This effect is attributed to their ability to scavenge free radicals, particularly hydroxyl radicals, which can contribute to DNA damage. The interaction between aristoforin and DNA, as well as its potential to relax topoisomerase I, suggests a mechanism by which aristoforin contributes to DNA protection (Ševčovičová et al., 2015).

Anti-cancer Properties

Aristoforin has been identified as a potent anticancer agent. It inhibits lymphatic endothelial cell (LEC) growth and lymphangiogenesis, suggesting its potential in suppressing tumor-induced lymphangiogenesis. These findings support further investigation of aristoforin as an anticancer drug that targets multiple aspects of tumor growth and metastasis (Rothley et al., 2009).

Moreover, aristoforin is a stable derivative of hyperforin with enhanced solubility and stability, retaining the antitumor properties of its parental compound. This stability makes it a more viable candidate for clinical application in cancer treatment, as it does not induce toxicity in experimental animals (Gartner et al., 2005).

Other Pharmacological Activities

The pharmacological profile of aristoforin includes antibacterial and antiproliferative activities. Its derivatives, such as tetrahydrohyperforin and octahydrohyperforin, have also shown promising antitumor activity. Octahydrohyperforin, in particular, exhibits antibacterial activity against both planktonic and biofilm states of bacteria, adding to the therapeutic potential of aristoforin and its derivatives (Schiavone et al., 2014).

Enhancement of Photodynamic Therapy

Aristoforin, when used in combination with hypericin-mediated photodynamic therapy (HY-PDT), enhances the therapy's pro-apoptotic and anti-invasive effects in colon adenocarcinoma cells. This synergy may help improve the efficacy of HY-PDT in cancer treatment (Šemeláková et al., 2012).

Modulation of Enzymatic Activity

Aristoforin has been found to modulate the activity of the enzyme SIRT1, depending on protein concentration and the presence of detergent. This highlights the importance of the aggregation state of natural products like aristoforin in their interaction with biological targets, which can be crucial for understanding their therapeutic potential and mechanisms of action (Cottet et al., 2016).

Propriétés

IUPAC Name |

2-[[(1R,5R,6R,7S)-6-methyl-1,3,7-tris(3-methylbut-2-enyl)-6-(4-methylpent-3-enyl)-5-(2-methylpropanoyl)-4,9-dioxo-2-bicyclo[3.3.1]non-2-enyl]oxy]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H54O6/c1-23(2)13-12-19-35(11)28(16-14-24(3)4)21-36(20-18-26(7)8)33(43-22-30(38)39)29(17-15-25(5)6)32(41)37(35,34(36)42)31(40)27(9)10/h13-15,18,27-28H,12,16-17,19-22H2,1-11H3,(H,38,39)/t28-,35+,36+,37-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPLDQWWNHPHRIL-DZLQXDJLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)C12C(=O)C(=C(C(C1=O)(CC(C2(C)CCC=C(C)C)CC=C(C)C)CC=C(C)C)OCC(=O)O)CC=C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C(=O)[C@]12C(=O)C(=C([C@](C1=O)(C[C@@H]([C@@]2(C)CCC=C(C)C)CC=C(C)C)CC=C(C)C)OCC(=O)O)CC=C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H54O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

594.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Aristoforin | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![trans-4-(5-Bromo-2-chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)cyclohexanol](/img/structure/B1381123.png)

![Tert-butyl 2-methylidene-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B1381127.png)

![Tert-butyl 4-[3-(methanesulfonyloxy)propyl]piperazine-1-carboxylate hydrochloride](/img/structure/B1381134.png)

![5-(2-aminoethyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B1381135.png)